molecular formula C22H40O5 B14305269 Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-YL)butanoate CAS No. 114119-59-4

Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-YL)butanoate

Cat. No.: B14305269
CAS No.: 114119-59-4
M. Wt: 384.5 g/mol
InChI Key: BBJULRYGINOEMW-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate can be compared with other dioxolane derivatives such as:

Properties

CAS No.

114119-59-4

Molecular Formula

C22H40O5

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 4-(2-oxo-5-tetradecyl-1,3-dioxolan-4-yl)butanoate

InChI

InChI=1S/C22H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(27-22(24)26-19)17-15-18-21(23)25-2/h19-20H,3-18H2,1-2H3

InChI Key

BBJULRYGINOEMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(=O)O1)CCCC(=O)OC

Origin of Product

United States

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